Cas no 1177343-81-5 (2-Amino-2-(2-naphthyl)ethanol oxalate)

2-Amino-2-(2-naphthyl)ethanol oxalate is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and fine chemicals. It offers high purity and stability, facilitating precise chemical reactions. Its unique structure and functional groups make it an essential intermediate for the production of various compounds, including pharmaceuticals and agrochemicals.
2-Amino-2-(2-naphthyl)ethanol oxalate structure
1177343-81-5 structure
商品名:2-Amino-2-(2-naphthyl)ethanol oxalate
CAS番号:1177343-81-5
MF:C14H15NO5
メガワット:277.272604227066
CID:4683632

2-Amino-2-(2-naphthyl)ethanol oxalate 化学的及び物理的性質

名前と識別子

    • 2-AMINO-2-(2-NAPHTHYL)ETHANOL OXALATE
    • 2-Amino-2-(Naphthalen-2-yl)ethanol oxalate
    • KM4922
    • 2-Amino-2-(naphthalen-2-yl)ethanol (C2H2O4)
    • 2-Amino-2-(2-naphthyl)ethanol oxalate
    • インチ: 1S/C12H13NO.C2H2O4/c13-12(8-14)11-6-5-9-3-1-2-4-10(9)7-11;3-1(4)2(5)6/h1-7,12,14H,8,13H2;(H,3,4)(H,5,6)
    • InChIKey: RQRIVMQDIYFJEE-UHFFFAOYSA-N
    • ほほえんだ: OCC(C1C=CC2C=CC=CC=2C=1)N.OC(C(=O)O)=O

計算された属性

  • 水素結合ドナー数: 4
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 255
  • トポロジー分子極性表面積: 121

2-Amino-2-(2-naphthyl)ethanol oxalate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A614975-250mg
2-Amino-2-(2-naphthyl)ethanol Oxalate
1177343-81-5
250mg
$ 546.00 2023-04-19
TRC
A614975-500mg
2-Amino-2-(2-naphthyl)ethanol Oxalate
1177343-81-5
500mg
$ 844.00 2023-04-19
Chemenu
CM236353-1g
2-Amino-2-(Naphthalen-2-yl)ethanol oxalate
1177343-81-5 95%
1g
$426 2021-08-04
Chemenu
CM236353-1g
2-Amino-2-(Naphthalen-2-yl)ethanol oxalate
1177343-81-5 95%
1g
$426 2023-01-08
TRC
A614975-100mg
2-Amino-2-(2-naphthyl)ethanol Oxalate
1177343-81-5
100mg
$ 276.00 2023-04-19
TRC
A614975-1g
2-Amino-2-(2-naphthyl)ethanol Oxalate
1177343-81-5
1g
$ 1200.00 2023-04-19
Crysdot LLC
CD12176240-1g
2-Amino-2-(Naphthalen-2-yl)ethanol oxalate
1177343-81-5 95+%
1g
$452 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1435697-1g
2-Amino-2-(naphthalen-2-yl)ethan-1-ol oxalate
1177343-81-5 95+%
1g
¥3332.00 2024-08-09

2-Amino-2-(2-naphthyl)ethanol oxalate 関連文献

2-Amino-2-(2-naphthyl)ethanol oxalateに関する追加情報

Introduction to 2-Amino-2-(2-naphthyl)ethanol oxalate (CAS No. 1177343-81-5) and Its Emerging Applications in Chemical Biology

2-Amino-2-(2-naphthyl)ethanol oxalate, identified by the Chemical Abstracts Service Number (CAS No.) 1177343-81-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a combination of an amino group, a naphthyl moiety, and an oxalate derivative, exhibits promising characteristics that make it valuable for various biochemical and pharmaceutical applications. The structural motifs present in this molecule not only contribute to its stability but also enable its participation in complex molecular interactions, making it a subject of interest for researchers exploring novel therapeutic agents and biochemical probes.

The naphthyl group in 2-amino-2-(2-naphthyl)ethanol oxalate plays a crucial role in determining its chemical behavior and reactivity. Naphthalene derivatives are well-known for their ability to interact with biological targets due to their aromaticity and hydrophobicity, which can facilitate binding to proteins and other biomolecules. In recent years, there has been a surge in research focusing on the development of naphthalene-based compounds as scaffolds for drug discovery. The presence of the amino group further enhances the compound's potential by allowing for modifications such as coupling or derivatization, which can tailor its properties for specific applications.

The oxalate moiety in the molecular structure of 2-amino-2-(2-naphthyl)ethanol oxalate adds another layer of functionality. Oxalate derivatives are often studied for their role in metabolic pathways and their interactions with metal ions, which can be leveraged in designing compounds with specific biological activities. For instance, oxalate-based compounds have been explored for their potential in modulating enzyme activities and cellular processes. The combination of these functional groups makes 2-amino-2-(2-naphthyl)ethanol oxalate a versatile molecule that could be utilized in multiple contexts, from biochemical research to the development of novel therapeutics.

Recent advancements in chemical biology have highlighted the importance of structurally diverse compounds in understanding biological mechanisms and developing innovative treatments. The unique features of 2-amino-2-(2-naphthyl)ethanol oxalate position it as a promising candidate for further exploration. Researchers have begun investigating its potential applications in areas such as enzyme inhibition, molecular recognition, and drug delivery systems. The compound's ability to engage with biological targets through multiple interaction points—hydrogen bonding via the amino group, π-stacking interactions with aromatic residues, and potential metal coordination via the oxalate moiety—makes it a compelling subject for detailed study.

In particular, the field of medicinal chemistry has seen significant interest in naphthalene derivatives due to their reported bioactivity across various therapeutic categories. Studies have demonstrated that naphthalene-based molecules can exhibit properties such as anti-inflammatory, anticancer, and antimicrobial effects. The incorporation of an amino group into these structures often enhances their solubility and bioavailability, making them more suitable for pharmaceutical development. Additionally, the oxalate component may contribute to improved stability or targeted delivery mechanisms when incorporated into drug formulations.

The synthesis of 2-amino-2-(2-naphthyl)ethanol oxalate presents an interesting challenge that has spurred innovation in synthetic chemistry. Researchers have developed multi-step synthetic routes that allow for precise control over the placement and configuration of functional groups within the molecule. These synthetic strategies not only highlight the compound's synthetic accessibility but also provide insights into how structural modifications can influence its biological activity. Advances in synthetic methodologies have enabled the preparation of analogs and derivatives of 2-amino-2-(2-naphthyl)ethanol oxalate, expanding its potential utility in research and development.

From a computational chemistry perspective, virtual screening techniques have been employed to identify how 2-amino-2-(2-naphthyl)ethanol oxalate might interact with biological targets. Molecular docking studies have shown that this compound can bind to specific protein pockets with high affinity, suggesting its potential as an inhibitor or modulator of enzymatic activity. These computational approaches complement experimental efforts by providing rapid assessments of binding interactions and helping to prioritize candidates for further validation.

The growing body of research on naphthalene-based compounds underscores their significance in modern chemical biology. For instance, studies have explored how structural variations within naphthalene derivatives affect their pharmacokinetic profiles and target specificity. Such findings are crucial for designing molecules with improved therapeutic efficacy while minimizing side effects. The case of 2-amino-2-(2-naphthyl)ethanol oxalate exemplifies how detailed structural analysis can guide medicinal chemists toward optimizing drug-like properties.

In conclusion, 1177343-81-5 serves as a notable example of how structurally complex organic compounds can contribute to advancements in chemical biology. Its unique combination of functional groups—amino, naphthyl, and oxalate—provides multiple avenues for interaction with biological systems, making it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions continues to evolve, 1177343-81-5 is likely to play an increasingly important role in both academic research and industrial applications.

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